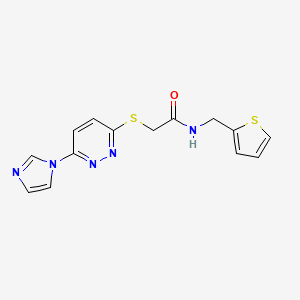
2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridazinyl Intermediate:
Thioether Formation: The pyridazinyl intermediate can then be reacted with a thiol compound to form the thioether linkage.
Acetamide Formation: Finally, the thiophen-2-ylmethyl group can be
Actividad Biológica
The compound 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its complex structure and potential biological activities. This article presents a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
Structural Characteristics
This compound possesses a unique molecular structure characterized by the presence of imidazole, pyridazine, and thiophene moieties. The molecular formula is C14H12N6OS, with a molecular weight of approximately 312.35 g/mol. Its structural features are essential for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C14H12N6OS |
| Molecular Weight | 312.35 g/mol |
| Key Functional Groups | Imidazole, Pyridazine, Thiophene |
Anticancer Properties
Research indicates that compounds similar to This compound exhibit promising anticancer activities. Studies have shown that derivatives containing imidazole and pyridazine rings can inhibit various cancer cell lines by targeting specific enzymes involved in cell proliferation and survival pathways. For example, compounds from this class have demonstrated significant inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values in the micromolar range .
Antimicrobial Activity
The compound's structural motifs suggest potential antimicrobial properties. Similar thiazole derivatives have been reported to possess significant activity against bacterial strains and fungi. In vitro studies have revealed that modifications in the N-substituent can enhance the antibacterial potency against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes linked to disease processes, particularly β-secretase (BACE-1), which is crucial in Alzheimer's disease pathology. A study demonstrated that certain derivatives exhibited IC50 values as low as 4.6 μM, indicating strong inhibition potential . The docking studies supported these findings by predicting favorable binding interactions with the enzyme's active site.
Case Studies
- Anticancer Activity Study : A series of imidazole-pyridazine derivatives were synthesized and tested against various cancer cell lines. The results indicated that compounds with electron-withdrawing groups at specific positions showed enhanced cytotoxicity, suggesting a structure-activity relationship (SAR) that could guide future drug design efforts .
- Antimicrobial Evaluation : A comparative study of thiazole derivatives revealed that those modified with thiophene rings exhibited superior antimicrobial activity compared to their unmodified counterparts. The study highlighted the importance of substituent positioning on the aromatic rings in determining biological efficacy .
Propiedades
IUPAC Name |
2-(6-imidazol-1-ylpyridazin-3-yl)sulfanyl-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5OS2/c20-13(16-8-11-2-1-7-21-11)9-22-14-4-3-12(17-18-14)19-6-5-15-10-19/h1-7,10H,8-9H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLAVJKKHUKVTKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)CSC2=NN=C(C=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














